REACTION_CXSMILES
|
Cl[CH:2]1[CH2:6][CH2:5][CH2:4][C:3]1=O.[NH2:8][C:9]([NH2:11])=[S:10]>O1CCOCC1>[S:10]1[C:3]2[CH2:4][CH2:5][CH2:6][C:2]=2[N:8]=[C:9]1[NH2:11]
|
Name
|
|
Quantity
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9.01 g
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Type
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reactant
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Smiles
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ClC1C(CCC1)=O
|
Name
|
|
Quantity
|
5.77 g
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Type
|
reactant
|
Smiles
|
NC(=S)N
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
After full addition
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Type
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TEMPERATURE
|
Details
|
the temperature was maintained for an hour
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Type
|
FILTRATION
|
Details
|
It was then filtered
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Type
|
WASH
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Details
|
washed with 1,4-dioxane and diethyl ether
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Type
|
CUSTOM
|
Details
|
dried under air suction
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC2=C1CCC2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.15 g | |
YIELD: CALCULATEDPERCENTYIELD | 106.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |